4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid
Description
4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid is a benzoic acid derivative featuring a sulfanyl (-S-) group bridging the benzene ring and a 4-iodobenzyl substituent. The iodine atom at the para position of the phenyl ring contributes to its distinct electronic and steric properties, making it relevant in medicinal chemistry for applications such as enzyme inhibition, receptor modulation, or radiopharmaceutical development.
Properties
IUPAC Name |
4-[(4-iodophenyl)methylsulfanyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2S/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGXFMPTEYXSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)C(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodobenzyl chloride and thiobenzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-iodobenzyl chloride reacts with thiobenzoic acid under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl-substituted benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays and as a probe to study biological processes involving sulfanyl and iodophenyl groups.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid involves its interaction with molecular targets through its functional groups. The sulfanyl group can form covalent bonds with thiol groups in proteins, while the iodophenyl group can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic Acid
- Structure : Replaces iodine with bromine and includes a tetrazole ring.
- Properties : The bromine atom (smaller and less polarizable than iodine) reduces steric bulk and alters electronic effects. Crystal structure analysis reveals dihedral angles of 45.97° (tetrazole-benzoic acid) and 75.41° (tetrazole-bromophenyl), influencing molecular packing via hydrogen bonds (O–H⋯N, C–H⋯O) and π-π stacking .
2-{[(4-Iodophenyl)sulfonyl]amino}benzoic Acid
- Structure : Features a sulfonyl (-SO₂-) group instead of sulfanyl (-S-) and iodine at the para position.
- Properties: The sulfonyl group enhances acidity (pKa ~1–2) compared to sulfanyl derivatives (pKa ~4–5).
Substituted Phenyl Analogs
4-[(4-Methoxyphenyl)sulfamoyl]benzoic Acid
- Structure : Replaces iodine with a methoxy (-OCH₃) group and includes a sulfamoyl (-SO₂NH-) linkage.
- Properties : The methoxy group increases electron density on the phenyl ring, enhancing solubility in polar solvents. Sulfamoyl groups facilitate hydrogen bonding, making this compound a candidate for kinase or protease inhibition .
- Similarity Score : 0.96–1.00 compared to the target compound, indicating structural and functional overlap .
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid
Disulfanyl and Multifunctional Derivatives
4-[(4-Carboxyphenyl)disulfanyl]benzoic Acid
Enzyme Inhibition
- PPARγ Ligands : The tetrazole-containing bromo analog () and target iodine compound may differ in binding affinity due to halogen size and polarizability. Iodine’s larger van der Waals radius could enhance hydrophobic interactions in PPARγ’s ligand-binding domain .
- Butyrylcholinesterase (BChE) Inhibitors : Sulfanyl benzoic acid derivatives (e.g., ) show inhibitory activity, but iodine’s electron-withdrawing effects might alter substrate recognition compared to methoxy or methyl substituents .
Antitumor Activity
Physicochemical and Structural Data
Table 1: Key Properties of Selected Analogs
| Compound Name | Substituent/Group | Molecular Weight | Key Interactions | Biological Target |
|---|---|---|---|---|
| 4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid | -S–CH₂(4-I-C₆H₄) | 386.23 g/mol | Halogen bonding, hydrophobic | PPARγ, BChE |
| 4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid | -S–CH₂(2-Br-C₆H₄), tetrazole | 377.22 g/mol | O–H⋯N, π-π stacking | PPARγ |
| 4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid | -SO₂NH–(4-OCH₃-C₆H₄) | 307.32 g/mol | Hydrogen bonding | Kinases, Proteases |
| 2-{[(4-Iodophenyl)sulfonyl]amino}benzoic acid | -SO₂NH–(4-I-C₆H₄) | 403.19 g/mol | Halogen bonding, acidic | Enzymes, Receptors |
Biological Activity
4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid, a compound with significant potential in biological research, has garnered attention for its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an iodophenyl group attached to a sulfanyl benzoic acid moiety, which contributes to its reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to its functional groups:
- Sulfanyl Group : This group can form covalent bonds with thiol groups in proteins, potentially altering their function. Such interactions are crucial in modulating enzyme activities and receptor functions.
- Iodophenyl Group : The presence of iodine allows for halogen bonding and hydrophobic interactions with biological macromolecules, enhancing binding affinity to various targets.
1. Biochemical Assays
The compound is utilized in biochemical assays aimed at studying biological processes involving sulfanyl and iodophenyl groups. Its ability to serve as a probe makes it valuable in imaging and diagnostic applications.
2. Drug Discovery
As a precursor in the synthesis of pharmaceutical compounds, it plays a role in drug discovery, particularly in developing inhibitors targeting cancer-related pathways. The compound's structure allows for modifications that can enhance its therapeutic efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition Studies : Research has shown that derivatives of this compound can inhibit specific cancer cell lines effectively. For instance, compounds derived from it were found to exhibit significant cytotoxicity against A549 lung cancer cells and D54 glioblastoma cells, demonstrating potential as dual-target inhibitors .
- Mechanistic Insights : A study revealed that the compound's interaction with proteins involved in apoptosis pathways could lead to enhanced anti-cancer effects. The iodophenyl moiety was noted for its role in stabilizing interactions with target proteins .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
